Clinical Development Status: RBN-2397 Is the Only PARP7 Inhibitor with Established Phase 2 Recommended Dose and Human Safety Data vs All Preclinical Analogs
RBN-2397 is the sole PARP7 inhibitor to have completed dose escalation and dose expansion in a first-in-human clinical trial, with 103 patients treated and a recommended Phase 2 dose (RP2D) of 200 mg twice daily (BID) established on a continuous dosing schedule . In contrast, all other disclosed PARP7 inhibitors—including (S)-XY-05 (IC50 4.5 nM, oral bioavailability 94.60%), XYL-1 (IC50 0.6 nM, PARP1 IC50 >1.0 μM), P-7-1, and KMR-206—remain in preclinical evaluation with no human safety, tolerability, or pharmacodynamic data reported [1][2]. This clinical-stage gap represents a categorical differentiation: no other PARP7 inhibitor has demonstrated proof-of-mechanism in patient tumor biopsies.
| Evidence Dimension | Clinical development stage |
|---|---|
| Target Compound Data | Phase 1 dose escalation (50 pts) + dose expansion (53 pts) completed; RP2D 200 mg BID continuous; 103 total patients treated; Phase 1b/2 combination with pembrolizumab ongoing (NCT05127590) |
| Comparator Or Baseline | All other PARP7 inhibitors: preclinical only; no human data available for (S)-XY-05, XYL-1, P-7-1, KMR-206, or any other PARP7 inhibitor [1][2] |
| Quantified Difference | Qualitative: clinical vs. preclinical; quantifiable: 103 patients with RBN-2397 vs. 0 patients for any other PARP7 inhibitor |
| Conditions | First-in-human Phase 1 trial; multicenter enrollment of patients with advanced solid tumors |
Why This Matters
For translational research programs, only RBN-2397 provides human-validated target engagement, pharmacokinetics, safety, and immunomodulatory biomarker data—critical for benchmarking preclinical models against clinical reality.
- [1] Gu H, Yan W, Zou Y, et al. Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. J Med Chem. 2023;66(23):15801-15821. View Source
- [2] Zhang X, et al. Discovery of highly potent PARP7 inhibitors for cancer immunotherapy. J Med Chem. 2024;67(9):7358-7376. View Source
